molecular formula C19H22ClIN2O2 B4149491 2-[2-Ethoxy-6-iodo-4-[(2-phenylethylamino)methyl]phenoxy]acetonitrile;hydrochloride

2-[2-Ethoxy-6-iodo-4-[(2-phenylethylamino)methyl]phenoxy]acetonitrile;hydrochloride

Cat. No.: B4149491
M. Wt: 472.7 g/mol
InChI Key: MBYWYQGLHGVQBE-UHFFFAOYSA-N
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Description

2-[2-Ethoxy-6-iodo-4-[(2-phenylethylamino)methyl]phenoxy]acetonitrile;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxyacetonitrile core substituted with ethoxy, iodo, and phenylethylamino groups, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Ethoxy-6-iodo-4-[(2-phenylethylamino)methyl]phenoxy]acetonitrile;hydrochloride typically involves multi-step organic reactions. One common method includes:

    Nucleophilic Aromatic Substitution: Starting with a suitable phenol derivative, the ethoxy group can be introduced via an etherification reaction.

    Aminomethylation: The phenylethylamino group is introduced through a Mannich reaction, where formaldehyde and a secondary amine react with the aromatic ring.

    Acetonitrile Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-Ethoxy-6-iodo-4-[(2-phenylethylamino)methyl]phenoxy]acetonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The iodo group can be substituted with other nucleophiles through reactions like the Suzuki-Miyaura coupling, leading to the formation of new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-[2-Ethoxy-6-iodo-4-[(2-phenylethylamino)methyl]phenoxy]acetonitrile;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-Ethoxy-6-iodo-4-[(2-phenylethylamino)methyl]phenoxy]acetonitrile;hydrochloride involves its interaction with specific molecular targets. The phenylethylamino group may interact with biological receptors, while the nitrile group can form hydrogen bonds with active sites of enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-ethoxy-6-iodo-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetonitrile: Similar structure but with a different substitution pattern on the phenylethylamino group.

    (2-ethoxy-6-bromo-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetonitrile: Bromine instead of iodine.

    (2-ethoxy-6-iodo-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetate: Acetate instead of acetonitrile.

Uniqueness

The unique combination of ethoxy, iodo, and phenylethylamino groups in 2-[2-Ethoxy-6-iodo-4-[(2-phenylethylamino)methyl]phenoxy]acetonitrile;hydrochloride provides distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[2-ethoxy-6-iodo-4-[(2-phenylethylamino)methyl]phenoxy]acetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21IN2O2.ClH/c1-2-23-18-13-16(12-17(20)19(18)24-11-9-21)14-22-10-8-15-6-4-3-5-7-15;/h3-7,12-13,22H,2,8,10-11,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYWYQGLHGVQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCC2=CC=CC=C2)I)OCC#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-Ethoxy-6-iodo-4-[(2-phenylethylamino)methyl]phenoxy]acetonitrile;hydrochloride
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2-[2-Ethoxy-6-iodo-4-[(2-phenylethylamino)methyl]phenoxy]acetonitrile;hydrochloride
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2-[2-Ethoxy-6-iodo-4-[(2-phenylethylamino)methyl]phenoxy]acetonitrile;hydrochloride
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2-[2-Ethoxy-6-iodo-4-[(2-phenylethylamino)methyl]phenoxy]acetonitrile;hydrochloride
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2-[2-Ethoxy-6-iodo-4-[(2-phenylethylamino)methyl]phenoxy]acetonitrile;hydrochloride
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2-[2-Ethoxy-6-iodo-4-[(2-phenylethylamino)methyl]phenoxy]acetonitrile;hydrochloride

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